2,6-Di(2-pyridinyl)-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

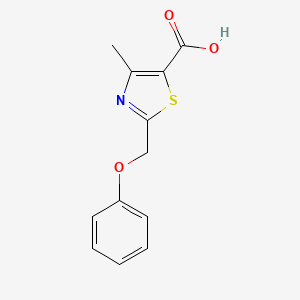

“2,6-Di(2-pyridinyl)-4-pyrimidinol” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, where several reactants are combined to form a complex product . For instance, a similar compound, “2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine”, has been synthesized as part of a series of Ru II complexes .Molecular Structure Analysis

The molecular structure of “2,6-Di(2-pyridinyl)-4-pyrimidinol” would likely involve a pyrimidine ring substituted at the 2 and 6 positions with pyridinyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving “2,6-Di(2-pyridinyl)-4-pyrimidinol” would depend on the specific conditions and reactants present. For example, in the case of the similar Ru II complexes mentioned earlier, the cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Di(2-pyridinyl)-4-pyrimidinol” would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence and nature of functional groups, the size and shape of the molecule, and the overall polarity .Aplicaciones Científicas De Investigación

Coordination Chemistry and Sensing Applications : Derivatives of pyridine and pyrimidine ligands, similar to 2,6-Di(2-pyridinyl)-4-pyrimidinol, have been used in the synthesis and coordination chemistry, particularly in the development of luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unique thermal and photochemical properties (Halcrow, 2005).

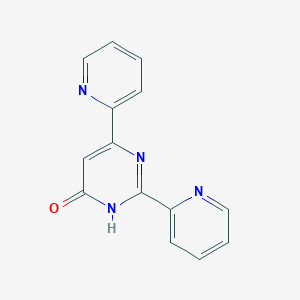

Photophysical Properties and Sensing Applications : Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes were synthesized and characterized for their photophysical properties. These complexes demonstrated potential as chromogenic and luminescent sensors for acids, owing to their reversible acid sensitivity caused by the protonation and deprotonation of the carbonyl oxygen (Zhang et al., 2009).

Pharmacological Applications : Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to 2,6-Di(2-pyridinyl)-4-pyrimidinol, have been found to exhibit aldose reductase inhibitory activity and possess significant antioxidant properties. These compounds have been explored for their potential in medical applications (La Motta et al., 2007).

Drug Development and Biological Evaluation : Compounds structurally similar to 2,6-Di(2-pyridinyl)-4-pyrimidinol have been synthesized and evaluated for their antimicrobial activities. This highlights the potential use of such compounds in the development of new drugs (Al-Haiza et al., 2003).

Development of Inhibitors for Cognitive Disorders : Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been identified as selective inhibitors for PDE9A, a target for treating cognitive disorders. This demonstrates the application of pyrimidine derivatives in neuroscience and pharmacology (Verhoest et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dipyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-9-12(10-5-1-3-7-15-10)17-14(18-13)11-6-2-4-8-16-11/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAVFFYYPFJJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)

![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)